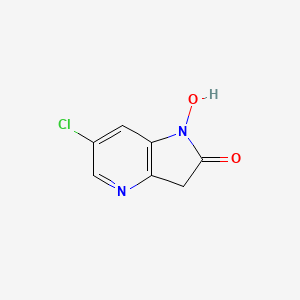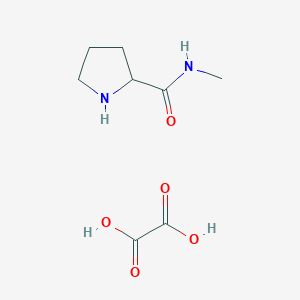![molecular formula C7H5Cl2N3O B12276768 5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine CAS No. 1338931-99-9](/img/structure/B12276768.png)
5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
The synthesis of 5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) and N,N-dimethylaniline as reagents. The reaction is carried out under reflux conditions, followed by extraction and purification steps to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies.
Medicine: Due to its structural properties, it is being investigated for its anticancer potential and other therapeutic applications.
Industry: The compound’s photophysical properties make it suitable for use in material science, particularly in the development of fluorescent probes and sensors
Mechanism of Action
The mechanism of action of 5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .
Comparison with Similar Compounds
5,7-Dichloro-6-methoxypyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
These compounds share similar structural motifs but differ in their functional groups and specific applications. The unique combination of chlorine and methoxy groups in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
1338931-99-9 |
|---|---|
Molecular Formula |
C7H5Cl2N3O |
Molecular Weight |
218.04 g/mol |
IUPAC Name |
5,7-dichloro-6-methoxypyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H5Cl2N3O/c1-13-5-6(8)11-4-2-3-10-12(4)7(5)9/h2-3H,1H3 |
InChI Key |
VDEJMDJNLDZVOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N2C(=CC=N2)N=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride](/img/structure/B12276690.png)
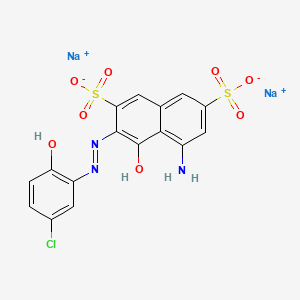

![6-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12276699.png)
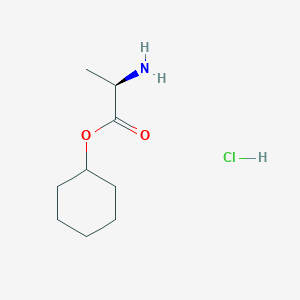
![5-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12276704.png)
![7-Methoxy-3-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12276705.png)
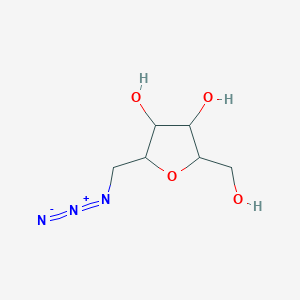
![N-(butan-2-yl)tricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B12276725.png)
